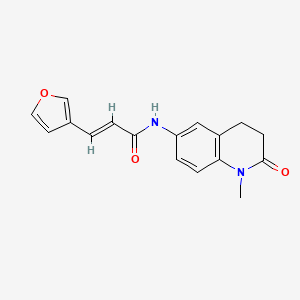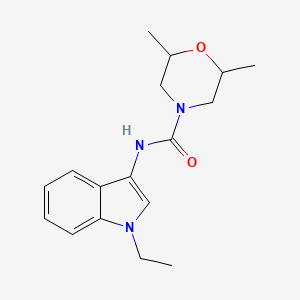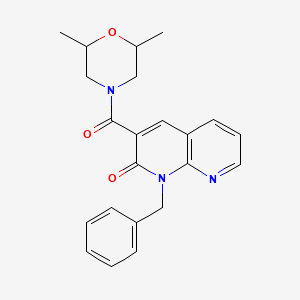![molecular formula C16H12F3N3O3 B6507105 2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide CAS No. 1448029-14-8](/img/structure/B6507105.png)
2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2H-chromene . Chromenes are a class of organic compounds with a three-ring structure, which includes a benzene ring fused to a heterocyclic pyran ring . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of chromenes include a molecular formula of C10H7NO3 and an average mass of 189.167 Da .Mecanismo De Acción
The exact mechanism of action of 2-TFPC is not yet fully understood. However, it is thought to act by binding to and inhibiting the activity of certain enzymes and receptors. For example, it has been shown to bind to and inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been shown to bind to and modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-TFPC has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Furthermore, it has been shown to have anti-cancer and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-TFPC in laboratory experiments is its high degree of lipophilicity, which makes it an ideal candidate for drug development. In addition, it is relatively easy to synthesize and can be used in a variety of different experiments, such as enzyme inhibition assays and receptor binding assays. However, one of the major limitations of using 2-TFPC in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain applications.
Direcciones Futuras
The potential applications of 2-TFPC are still being explored, and there are many possible future directions for research. For example, further studies could be conducted to better understand its mechanism of action and to identify additional potential therapeutic targets. In addition, further studies could be conducted to explore its potential as an anti-cancer and anti-inflammatory drug. Furthermore, studies could be conducted to explore its potential for use in other medical applications, such as the treatment of neurological disorders. Finally, studies could be conducted to explore its potential as an adjuvant therapy, as well as its potential for use in combination with other drugs.
Métodos De Síntesis
2-TFPC can be synthesized using a variety of methods, including a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a trifluoromethyl-substituted aryl bromide and a pyrazole-containing amine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is typically carried out at room temperature in an inert atmosphere, and the product is isolated using standard techniques.
Aplicaciones Científicas De Investigación
2-TFPC has been studied extensively in recent years, and has been found to have a variety of potential applications in the field of medicine. In particular, it has been studied for its potential ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to have a variety of beneficial effects, including anti-inflammatory and anti-cancer activities. In addition, 2-TFPC has also been studied for its potential ability to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor.
Propiedades
IUPAC Name |
2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)13-5-7-22(21-13)8-6-20-14(23)11-9-10-3-1-2-4-12(10)25-15(11)24/h1-5,7,9H,6,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOMRHOEHCIHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6507060.png)

![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea](/img/structure/B6507083.png)
![N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6507084.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B6507106.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6507116.png)